Allyl 2,4,6-tribromophenyl ether
Overview
Description
Synthesis Analysis
The synthesis of allyl phenyl ethers, including those substituted with bromine atoms such as allyl 2,4,6-tribromophenyl ether, can involve triphase catalysis or Claisen rearrangement processes. For example, the synthesis of dibromophenyl allyl ethers was explored by reacting allyl bromide with dibromophenol using a triphase catalysis method, which showed that certain parameters like agitation speed and catalyst characteristics can significantly affect the yield (Wang & Yu, 1993). Another study demonstrated the selective Claisen rearrangement of allyl phenyl ethers to produce valuable products for various industries using heteropolyacid supported on hexagonal mesoporous silica as a catalyst (Yadav & Lande, 2006).
Molecular Structure Analysis
The molecular structure of allyl 2,4,6-tribromophenyl ether and related compounds can be characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. These techniques help in understanding the compound's molecular geometry, vibrational frequencies, and electronic properties, which are crucial for determining its reactivity and stability (Alaşalvar et al., 2013).
Chemical Reactions and Properties
Allyl 2,4,6-tribromophenyl ether undergoes various chemical reactions, including Claisen rearrangement and reactions with solid acid catalysts to form allyl phenols, which are precursors to natural products and have applications in perfumery and pharmaceuticals. The use of novel solid superacids has been reported to efficiently catalyze these reactions at relatively low temperatures, demonstrating the compound's versatility in organic synthesis (Yadav & Lande, 2005).
Physical Properties Analysis
Although specific studies on the physical properties of allyl 2,4,6-tribromophenyl ether were not directly found, the physical properties of similar compounds can be inferred to include melting points, boiling points, solubility in various solvents, and thermal stability. These properties are essential for handling the compound and determining its suitability for different applications.
Chemical Properties Analysis
The chemical properties of allyl 2,4,6-tribromophenyl ether include its reactivity with nucleophiles, susceptibility to photolytic and thermal degradation, and potential as a flame retardant due to the presence of bromine atoms. Studies have also explored its role in polymer synthesis and the development of materials with specific characteristics, such as thermal stability and mechanical strength (Ma et al., 2012).
Scientific Research Applications
1. Flame Retardant in Plastics
- Application Summary : TBP-AE is used as a flame retardant additive in plastics to improve their fire resistance . This is particularly important in products such as electronics, furniture, textiles, and building materials .
- Methods of Application : The TBP-AE is mixed with the plastic during the manufacturing process. The concentration of TBP-AE in acrylonitrile butadiene styrene (ABS) plastic blends can range from 10 to 30% by weight .
2. Mechanochemical Debromination
- Application Summary : Mechanochemical debromination of TBP-AE is a promising approach with potential industrial applications since it does not require high temperatures nor it generates any secondary pollutants .
- Methods of Application : A planetary ball milling simulation experiment was designed to study TBP-AE’s mechanochemical debromination . The effects of various co-milling reagent types, co-milling reagent concentrations with raw material, time, and revolution speed on mechanochemical debromination efficiency have been thoroughly investigated .
- Results or Outcomes : The Fe/Al 2 O 3 mixture entails the highest debromination efficiency of 23% . An equal mass ratio of TBP-AE to Al 2 O 3 promoted degradation more than an increase in the ratio of Al 2 O 3 to TBP-AE .
3. Chemical Reagent
- Application Summary : TBP-AE can be used as a chemical reagent in various reactions, such as coupling reactions, acid-catalyzed reactions, and cyclization reactions .
- Methods of Application : The specific method of application depends on the type of reaction. For example, in a coupling reaction, TBP-AE might be combined with a suitable coupling partner under the appropriate conditions .
- Results or Outcomes : The outcomes of these reactions can vary widely, but in general, TBP-AE can facilitate the formation of new chemical bonds .
4. Antiseptic
- Application Summary : 2,4,6-Tribromophenyl allyl ether (2,4,6-TBPE), a compound similar to TBP-AE, has been shown to be a potent antiseptic that can reduce the risk of hospital-acquired infections . It is effective against both Gram-positive and Gram-negative bacteria .
- Methods of Application : 2,4,6-TBPE can be applied directly to the skin or used in disinfectant solutions .
- Results or Outcomes : The use of 2,4,6-TBPE as an antiseptic can significantly reduce the number of bacteria present, thereby reducing the risk of infection .
5. Synthesis Intermediate for Polymer Materials
- Application Summary : TBP-AE can be used as a synthesis intermediate in the production of polymer materials . This includes its use in the synthesis of polymer plasticizers, photosensitizers, and coating additives .
- Methods of Application : The specific method of application depends on the type of polymer material being synthesized . Generally, TBP-AE is combined with other reagents under controlled conditions to facilitate the formation of the desired polymer .
- Results or Outcomes : The use of TBP-AE as a synthesis intermediate can lead to the production of a variety of polymer materials with desirable properties .
6. Antifungal Agent
- Application Summary : 2,4,6-Tribromophenyl allyl ether (2,4,6-TBPE), a compound similar to TBP-AE, has been shown to have potent antifungal properties . It can be used to prevent fungal infections in various settings .
- Methods of Application : 2,4,6-TBPE can be applied directly to the affected area or used in antifungal solutions .
- Results or Outcomes : The use of 2,4,6-TBPE as an antifungal agent can significantly reduce the number of fungi present, thereby reducing the risk of infection .
Safety And Hazards
Future Directions
Mechanochemical degradation of Allyl 2,4,6-tribromophenyl ether is a promising approach with potential industrial applications . This approach does not require high temperatures nor it generates any secondary pollutants . It’s worth noting that the effects of various co-milling reagent types, co-milling reagent concentrations with raw material, time, and revolution speed on mechanochemical debromination efficiency have been thoroughly investigated .
properties
IUPAC Name |
1,3,5-tribromo-2-prop-2-enoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLLIOPGUFOWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044918 | |
Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Allyl 2,4,6-tribromophenyl ether | |
CAS RN |
3278-89-5 | |
Record name | Allyl 2,4,6-tribromophenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3278-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3278-89-5 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(allyloxy)-1,3,5-tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRIBROMO-2-(PROP-2-EN-1-YLOXY)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QB5393K07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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